1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid 1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 130654-11-4
VCID: VC7484676
InChI: InChI=1S/C17H17NO3/c19-16(18-9-3-6-15(18)17(20)21)11-12-7-8-13-4-1-2-5-14(13)10-12/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,20,21)
SMILES: C1CC(N(C1)C(=O)CC2=CC3=CC=CC=C3C=C2)C(=O)O
Molecular Formula: C17H17NO3
Molecular Weight: 283.327

1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid

CAS No.: 130654-11-4

Cat. No.: VC7484676

Molecular Formula: C17H17NO3

Molecular Weight: 283.327

* For research use only. Not for human or veterinary use.

1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid - 130654-11-4

Specification

CAS No. 130654-11-4
Molecular Formula C17H17NO3
Molecular Weight 283.327
IUPAC Name 1-(2-naphthalen-2-ylacetyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C17H17NO3/c19-16(18-9-3-6-15(18)17(20)21)11-12-7-8-13-4-1-2-5-14(13)10-12/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,20,21)
Standard InChI Key XBESKXQSWXHBCE-UHFFFAOYSA-N
SMILES C1CC(N(C1)C(=O)CC2=CC3=CC=CC=C3C=C2)C(=O)O

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name for this compound, 1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid, reflects its core pyrrolidine ring substituted at the nitrogen atom with a 2-(naphthalen-2-yl)acetyl group and a carboxylic acid moiety at the C2 position. The naphthalen-2-yl group consists of a fused bicyclic aromatic system, while the acetyl linker introduces a ketone functionality between the aromatic system and the pyrrolidine nitrogen .

The molecular formula is C₁₇H₁₇NO₃, with a calculated molecular weight of 295.33 g/mol. This differs from structurally related compounds such as (2R)-1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid (C₁₆H₁₇NO₂, 255.31 g/mol) and its hydrochloride salt (C₁₆H₁₈ClNO₂, 291.77 g/mol), primarily due to the acetyl spacer’s additional oxygen and carbon atoms.

Table 1: Comparative Molecular Data for Related Pyrrolidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acidC₁₇H₁₇NO₃295.33Naphthalen-2-ylacetyl, COOH
(2R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acidC₁₆H₁₇NO₂255.31Naphthalen-2-ylmethyl, COOH
2-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochlorideC₁₆H₁₈ClNO₂291.77Naphthalen-2-ylmethyl, COOH, HCl

Stereochemical Considerations

Synthetic Methodologies

Cyclization and Alkylation Strategies

A patented route for pyrrolidine-2-carboxylic acid derivatives involves cyclization reactions using formic mixed anhydrides or alkyl formates. For instance, reacting (S)-1-tert-butyl-5-methyl-2-acetaminopentanedioate with formic pivalic anhydride at -78°C yields a cyclized intermediate, which is subsequently deprotected to generate the carboxylic acid . This method emphasizes low-temperature conditions (-78°C) and strong bases like lithium bis(trimethylsilyl)amide to prevent racemization .

Challenges in Stereochemical Control

Racemization at the C2 position remains a critical challenge. Alkylation of chiral pyrrolidine intermediates without carboxyl-group protection often leads to partial or complete loss of optical purity. For example, direct alkylation of (S)-N-tert-butoxycarbonylpyrrolidine-2-carboxylic acid derivatives results in racemization unless protective strategies, such as temporary silylation of the carboxylic acid, are employed .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic naphthalene moiety but is soluble in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Stability studies indicate susceptibility to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include aromatic protons (δ 7.1–8.3 ppm, naphthalene), methylene protons adjacent to the acetyl group (δ 3.1–3.3 ppm), and the pyrrolidine ring protons (δ 1.5–2.9 ppm) .

  • IR (KBr): Stretching vibrations at 1700–1720 cm⁻¹ (C=O, carboxylic acid) and 1650–1670 cm⁻¹ (C=O, acetyl).

Biological and Industrial Applications

Materials Science Applications

Naphthalene derivatives are valued for their fluorescent properties, with potential uses in organic light-emitting diodes (OLEDs) or sensors. The acetyl spacer in this compound could enable conjugation to polymeric matrices, facilitating the design of luminescent materials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator